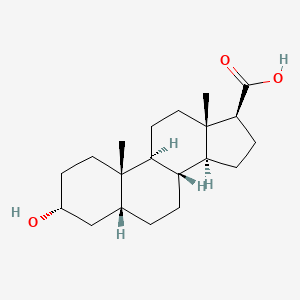

Isoetianic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isobutyric acid is an organosulfur compound containing an alkyl sulfonic acid located beta to a hydroxy group . It is a carboxylic acid with structural formula (CH3)2CHCOOH . It is an isomer of butyric acid and is classified as a short-chain fatty acid .

Synthesis Analysis

Isobutyric acid can be produced by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene . It can also be prepared by the high-pressure hydrocarboxylation (Koch reaction) from propylene . The chemical synthesis of isobutyric acid includes acid-catalyzed Koch carbonylation of propylene . Propylene is produced by cracking large hydrocarbon molecules, such as petroleum and natural gases .

Molecular Structure Analysis

The molecular formula of Isobutyric acid is C4H8O2 . It has an average mass of 88.105 Da and a monoisotopic mass of 88.052429 Da .

Chemical Reactions Analysis

Isobutyric acid reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . When heated with a chromic acid solution it is oxidized to acetone . Alkaline potassium permanganate oxidizes it to α-hydroxyisobutyric acid .

Physical And Chemical Properties Analysis

Isobutyric acid is a colorless liquid with a somewhat unpleasant odor . It is soluble in water and organic solvents . The density of Isobutyric acid is 0.9697 g/cm3 at 0 °C . It has a melting point of −47 °C and a boiling point of 155 °C .

Mechanism of Action

Little is still known about the possible molecular mechanisms of action of Isobutyric acid. Preliminary experiments with rat and human adipocytes have shown that isobutyric and isovaleric acids can modulate glucose and lipid metabolism in the liver similar to the major SCFA, then contributing to improve insulin sensitivity in individuals with impaired .

Safety and Hazards

Future Directions

Microbially produced VFAs (acetic acid, propionic acid, butyric acid, isobutyric acid, and isovaleric acid) can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . There is a need to use metabolic engineering, systematic biology, evolutionary engineering, and bioinformatics to discover VFA biosynthesis routes since the pathways for isobutyric acid and isovaleric acids are still not well understood .

properties

CAS RN |

38775-99-4 |

|---|---|

Product Name |

Isoetianic acid |

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h12-17,21H,3-11H2,1-2H3,(H,22,23)/t12-,13-,14+,15+,16+,17-,19+,20+/m1/s1 |

InChI Key |

KAYYIYDHRSEWHR-VBBBUPHZSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O |

synonyms |

3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid 3 alpha-hydroxy-5 beta-etianic acid 3-hydroxyetianic acid isoetianic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.